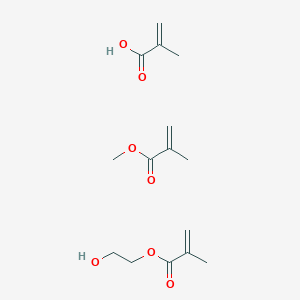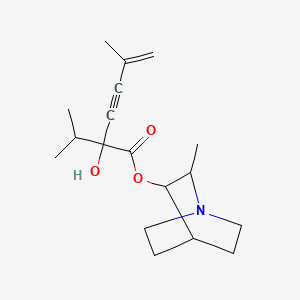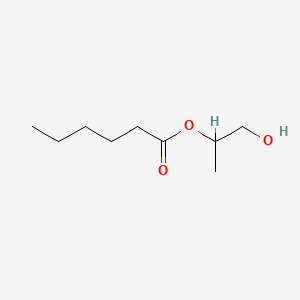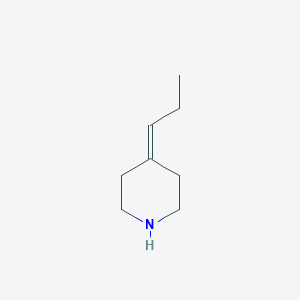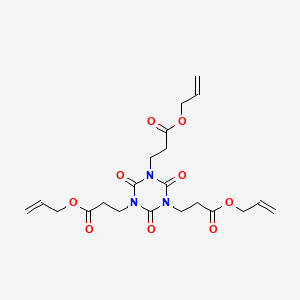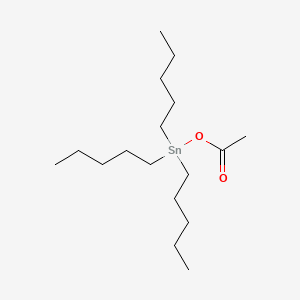
Stannane, acetoxytripentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, acetoxytripentyl- is an organotin compound with the chemical formula C20H18O2Sn. It is also known by other names such as acetatotriphenylstannane and acetoxytriphenylstannane . This compound is characterized by the presence of a tin atom bonded to three phenyl groups and an acetoxy group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of stannane, acetoxytripentyl- typically involves the reaction of triphenyltin chloride with acetic anhydride in the presence of a base. The reaction proceeds as follows:
Ph3SnCl+(CH3CO)2O→Ph3SnOCOCH3+CH3COCl
In this reaction, triphenyltin chloride reacts with acetic anhydride to form stannane, acetoxytripentyl- and acetyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Analyse Chemischer Reaktionen
Stannane, acetoxytripentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form the corresponding tin hydrides.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Stannane, acetoxytripentyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of stannane, acetoxytripentyl- involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Stannane, acetoxytripentyl- can be compared with other organotin compounds such as:
Triphenyltin acetate: Similar in structure but with different functional groups.
Tributyltin acetate: Contains butyl groups instead of phenyl groups.
Triphenyltin chloride: Lacks the acetoxy group and has different reactivity.
The uniqueness of stannane, acetoxytripentyl- lies in its specific combination of phenyl and acetoxy groups, which confer distinct chemical properties and reactivity compared to other organotin compounds .
Eigenschaften
CAS-Nummer |
2587-75-9 |
|---|---|
Molekularformel |
C17H36O2Sn |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
tripentylstannyl acetate |
InChI |
InChI=1S/3C5H11.C2H4O2.Sn/c3*1-3-5-4-2;1-2(3)4;/h3*1,3-5H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI-Schlüssel |
UTECNAFVGJVWLT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC[Sn](CCCCC)(CCCCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


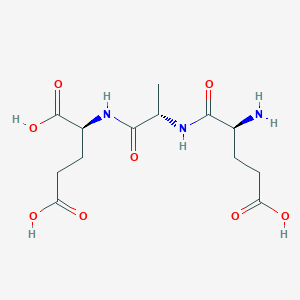
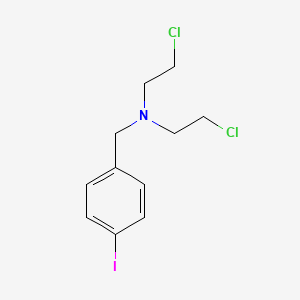
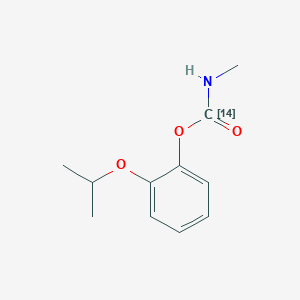

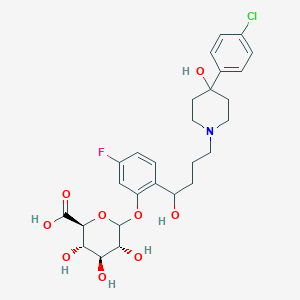
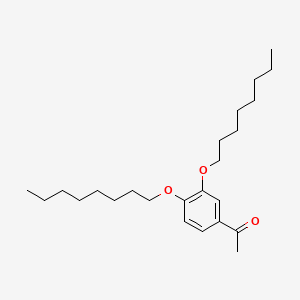
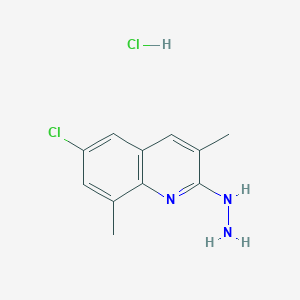
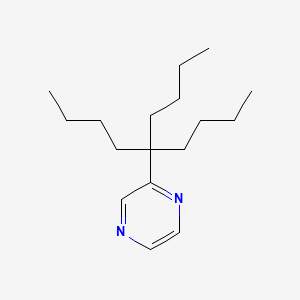
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
